![molecular formula C7H4ClIN2 B2870145 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1934794-74-7](/img/structure/B2870145.png)

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

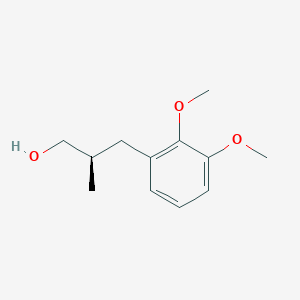

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4ClIN2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4ClIN2/c8-6-1-4-2-7(9)11-5(4)3-10-6/h1-3,11H . The molecular weight of the compound is 278.48 .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 278.48 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Complex Formation with Iodine : The behavior of pyridine derivatives toward molecular iodine has been a subject of study. For instance, the formation of complexes with molecular iodine, as seen in the synthesis of n–σ* complexes, has been investigated using UV-spectroscopy and X-ray diffraction. This research can provide insights into the interactions and structural characterizations of such complexes (Chernov'yants et al., 2011).

Synthesis of Derivatives : The reaction of N-substituted pyrrolidinones with alkaline methoxide has led to the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Ring Halogenation Techniques : Research on ring halogenations of polyalkylbenzenes using different halogenating agents has been conducted. This includes the use of N-halosuccinimide and acidic catalysts to explore various synthetic methods (Bovonsombat & Mcnelis, 1993).

Iodine Atom Transfer Cyclization : Synthesis techniques involving iodine atom transfer cyclization have been explored for the efficient creation of pyrrolidine and bicyclic pyrrolidine derivatives. This method offers high stereoselectivity and utilizes commercially available chloramine-T (Minakata et al., 2002).

Chemical Shift and Acid Strength Correlation

- The correlation between the chemical shift of adsorbed pyridine-d5 and the Brønsted acid strength of solid acids has been studied. This research helps in understanding the acid strength characterization of solid catalysts (Zheng et al., 2007).

Molecular Design and Catalytic Activity

The molecular design of pyrrolidines has been a focus, with studies on synthetic bacteriochlorins incorporating spiro-piperidine units. This design allows for tailoring the spectral properties and polarity of near-infrared absorbers (Reddy et al., 2013).

Research has also been conducted on the chemistry and catalytic activity of molybdenum(VI)-pyrazolylpyridine complexes in olefin epoxidation. This involves the study of monomeric dioxo, dioxo-μ-oxo, and oxodiperoxo derivatives (Coelho et al., 2011).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s suggested that the compound might form a hydrogen bond with a specific residue (g485) to improve its activity . More research is needed to confirm this hypothesis and to elucidate the precise interactions between the compound and its targets.

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine are currently unknown

Propriétés

IUPAC Name |

5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-1-4-2-7(9)11-5(4)3-10-6/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYJSZJBDQBSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CN=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)

![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)

![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)

![[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2870069.png)

![Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2870073.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2870080.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)